molecular formula C15H14N2O3 B6392606 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261956-52-8

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid

Cat. No.: B6392606
CAS No.: 1261956-52-8
M. Wt: 270.28 g/mol
InChI Key: IDTVWQKSOJYYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid typically involves the reaction of picolinic acid with 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reactant in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid include:

  • 4-(Dimethylcarbamoyl)phenylboronic acid
  • 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-16-13(9-12)15(19)20/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTVWQKSOJYYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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